5-(1,3-thiazol-5-yl)imidazolidine-2,4-dione
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Overview
Description
5-(1,3-thiazol-5-yl)imidazolidine-2,4-dione is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-thiazol-5-yl)imidazolidine-2,4-dione typically involves the reaction of thiazole derivatives with imidazolidine-2,4-dione under specific conditions. One common method includes the use of multicomponent reactions, click chemistry, and nano-catalysis to improve selectivity, purity, and yield .
Industrial Production Methods
Industrial production methods for this compound often involve green chemistry approaches to ensure cleaner reaction profiles and catalyst recovery. These methods aim to enhance atom economy and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(1,3-thiazol-5-yl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
5-(1,3-thiazol-5-yl)imidazolidine-2,4-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its neuroprotective and antioxidant activities.
Industry: Utilized in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(1,3-thiazol-5-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of sulfur and nitrogen atoms in its structure enhances its ability to interact with biological molecules, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-5-(1,3-thiazol-2-yl)imidazolidine-2,4-dione
- 5-(chromene-3-yl)methylene-2,4-thiazolidinone derivatives
Uniqueness
5-(1,3-thiazol-5-yl)imidazolidine-2,4-dione is unique due to its specific structural features, which confer distinct biological activities. Compared to similar compounds, it may exhibit enhanced selectivity and potency in certain applications, making it a valuable compound for further research and development .
Biological Activity
5-(1,3-thiazol-5-yl)imidazolidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
This compound features a unique structure that combines thiazole and imidazolidine rings. This structural configuration is essential for its biological activity, allowing for interactions with various biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound derivatives. For example, one study evaluated its effects on the MDA-MB-231 breast cancer cell line using the MTT assay to measure cell viability. The results indicated that certain derivatives exhibited significant cytotoxicity at concentrations of 100 µM after 72 hours of incubation (p=0.0164) .
Table 1: Anticancer Activity of this compound Derivatives
Compound | Cell Line | Concentration (µM) | Cytotoxicity (p-value) |
---|---|---|---|
Compound 1 | MDA-MB-231 | 100 | 0.0164 |
Compound 2 | MDA-MB-231 | 50 | Not significant |
Compound 3 | K562 (positive control) | Various | Significant |
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Its derivatives were tested against various bacterial strains, demonstrating effective inhibition of growth. The presence of sulfur and nitrogen in its structure enhances its interaction with microbial targets .
The mechanism by which this compound exerts its biological effects involves binding to specific enzymes and receptors. This interaction can modulate various signaling pathways critical for cell survival and proliferation. For instance, it has been suggested that the compound may act as a PTP1B inhibitor, which is relevant in the context of diabetes and cancer .
Study on Antiproliferative Effects
In a study focused on thiazole derivatives, it was found that certain compounds derived from this compound significantly inhibited cell migration and proliferation in cancer cell lines. The study utilized both MTT assays for cytotoxicity and scratch assays for migration assessment .
In Silico Studies
Computational methods have also been employed to predict the activity of these compounds as PTP1B inhibitors. The results indicated a strong correlation between structural features and biological activity, supporting the potential for further drug development based on these findings .
Properties
IUPAC Name |
5-(1,3-thiazol-5-yl)imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2S/c10-5-4(8-6(11)9-5)3-1-7-2-12-3/h1-2,4H,(H2,8,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMEVCVBUEARZML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=N1)C2C(=O)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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